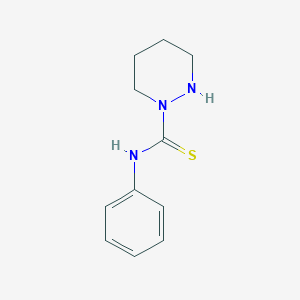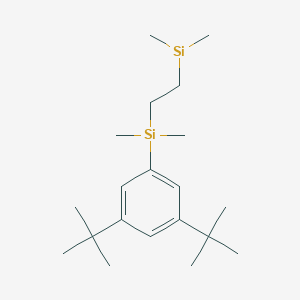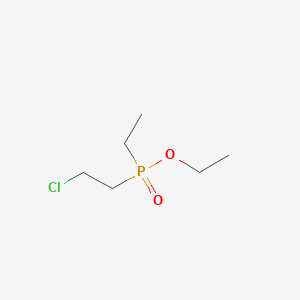
Ethyl (2-chloroethyl)ethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-chloroethyl)ethylphosphinate is an organophosphorus compound with the chemical formula C6H14ClO2P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-chloroethyl)ethylphosphinate typically involves the reaction of ethyl phosphinate with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Ethyl phosphinate+2-chloroethanol→Ethyl (2-chloroethyl)ethylphosphinate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloroethyl)ethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of substituted phosphinates.
Scientific Research Applications
Ethyl (2-chloroethyl)ethylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-chloroethyl)ethylphosphinate involves its interaction with molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in the structure and function of these molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl phosphinate
- 2-chloroethanol
- Tris(2-chloroethyl) phosphate
Uniqueness
Ethyl (2-chloroethyl)ethylphosphinate is unique due to its specific chemical structure, which combines the properties of both ethyl phosphinate and 2-chloroethanol. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
CAS No. |
61752-93-0 |
|---|---|
Molecular Formula |
C6H14ClO2P |
Molecular Weight |
184.60 g/mol |
IUPAC Name |
1-chloro-2-[ethoxy(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C6H14ClO2P/c1-3-9-10(8,4-2)6-5-7/h3-6H2,1-2H3 |
InChI Key |
QKDWPPLNQOGPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


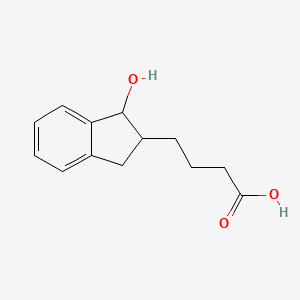
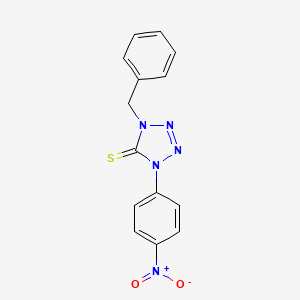

![1,1,1a,1b-Tetrachlorodecahydro-1H-2,6-methanocyclopropa[a]azulene](/img/structure/B14574417.png)
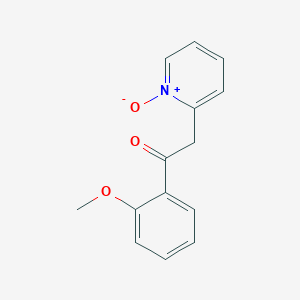
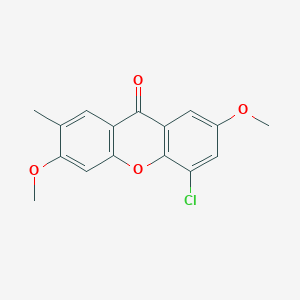

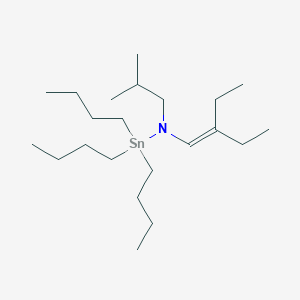
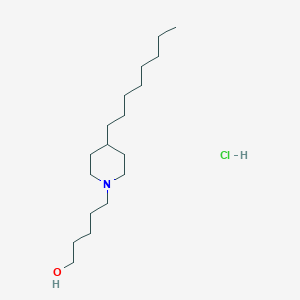
![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine](/img/structure/B14574444.png)
![N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14574446.png)
![3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14574454.png)
